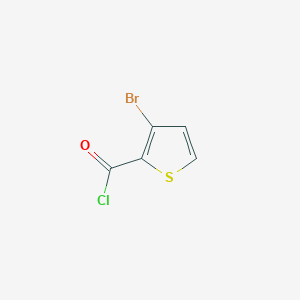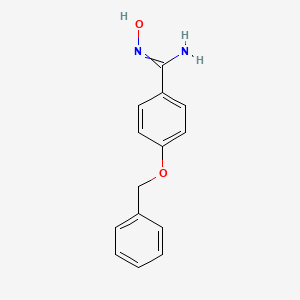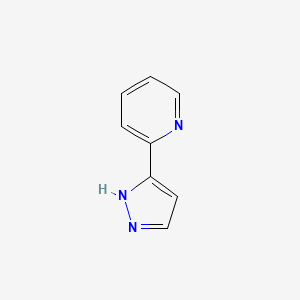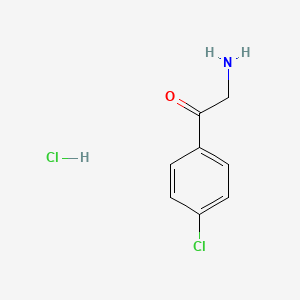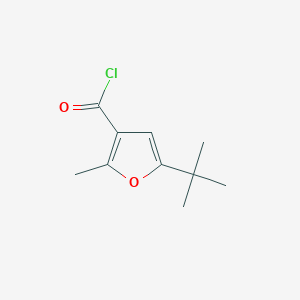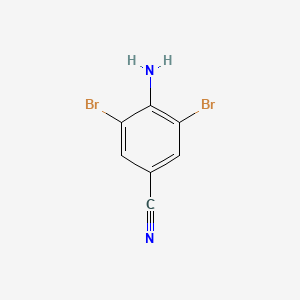![molecular formula C11H10O2 B1273840 1-[4-(2-Propynyloxy)phenyl]-1-ethanone CAS No. 34264-14-7](/img/structure/B1273840.png)
1-[4-(2-Propynyloxy)phenyl]-1-ethanone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “1-[4-(2-Propynyloxy)phenyl]-1-ethanone” is C11H10O2. This compound has a molecular weight of 174.2 g/mol.Physical And Chemical Properties Analysis
“1-[4-(2-Propynyloxy)phenyl]-1-ethanone” is a solid compound . It has a melting point of 81-83°C . The density of this compound is 1.077g/cm3 . It has a boiling point of 297.9°C at 760mmHg .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“1-[4-(2-Propynyloxy)phenyl]-1-ethanone” is used in the synthesis of various chemical compounds. It has a molecular weight of 174.2 and a melting point between 71-76 degrees Celsius . It’s commonly used in the laboratory setting for the synthesis of various (prop-2-ynyloxy) benzene derivatives .
Biological Evaluation
This compound has been evaluated for its biological activity. For instance, it has been studied for its antibacterial, antiurease, and NO scavenging activity . One of the synthesized compounds, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, was found to be the most active compound against the urease enzyme .
Drug Development
“1-[4-(2-Propynyloxy)phenyl]-1-ethanone” has potential applications in drug development. It’s been studied as a potential drug active substance . However, more research is needed to fully understand its therapeutic potential.
Inhibitor of Acetylcholinesterases (AChEs)
A new series of 2-phenyl-1-benzopyran-4-one derivatives, which includes “1-[4-(2-Propynyloxy)phenyl]-1-ethanone”, was designed, synthesized, and biologically evaluated as inhibitors of acetylcholinesterases (AChEs) .
Inhibitor of Advanced Glycation End Product (AGEs) Formation
The same series of 2-phenyl-1-benzopyran-4-one derivatives was also evaluated for their ability to inhibit the formation of advanced glycation end products (AGEs) .
Radical Scavenging Activity
These compounds were also evaluated for their radical scavenging activity . This property is important in the context of oxidative stress, which is implicated in various diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-prop-2-ynoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQORXUVLMTXOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377487 | |
| Record name | 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34264-14-7 | |
| Record name | 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



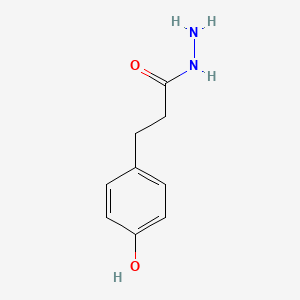
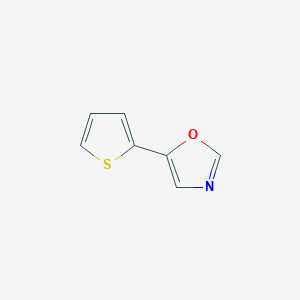
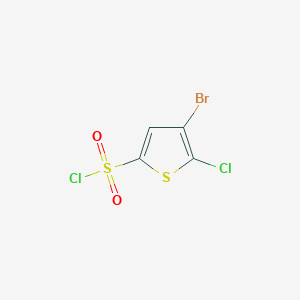
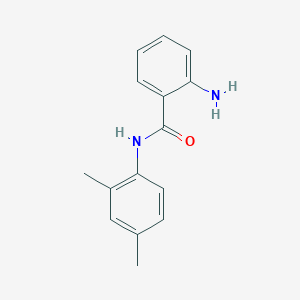
![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)
